

# Application Notes and Protocols for JH-RE-06 Antigen Retrieval Solution

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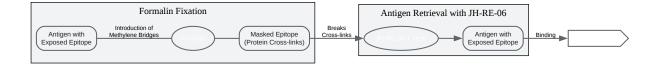
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#### Introduction

**JH-RE-06** is a highly effective heat-induced epitope retrieval (HIER) solution designed to reverse the protein cross-links formed during formalin fixation.[1][2][3] This unmasking of antigenic sites is crucial for achieving optimal antibody binding and signal detection in immunohistochemistry (IHC) applications.[4][5] Formalin fixation, while excellent for preserving tissue morphology, creates methylene bridges that can obscure epitopes, leading to weak or false-negative staining results.[4][6][7] **JH-RE-06** is formulated to break these cross-links, restoring the native protein conformation and enhancing the accessibility of epitopes for antibody recognition.[8][9][10] This solution is optimized for use with formalin-fixed, paraffinembedded (FFPE) tissue sections and is compatible with a wide range of antibodies.

The underlying principle of HIER involves the application of heat in a specific buffer to disrupt the chemical bonds introduced during fixation.[8][11] The effectiveness of this process is dependent on several factors, including the pH of the solution, the temperature, and the duration of the heating process.[8] **JH-RE-06** is a Tris-EDTA based buffer (pH 9.0), a formulation known for its robust performance across a broad spectrum of antigens.[1][4][12]





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Principle of Antigen Retrieval.

#### **Product Information**

- Product Name: **JH-RE-06** Antigen Retrieval Solution (10X)
- Composition: 100mM Tris Base, 10mM EDTA, 0.5% Tween 20, pH 9.0
- Storage: Store at 2-8°C. The 10X solution is stable for 12 months when stored correctly.
- Appearance: Clear, colorless liquid.

## **Recommended Applications**

**JH-RE-06** is recommended for HIER on FFPE tissue sections prior to IHC staining. It is particularly useful for antibodies that show weak or no staining on formalin-fixed tissues without a retrieval step.[12]

# **Materials Required**

- **JH-RE-06** Antigen Retrieval Solution (10X)
- Deionized or distilled water
- Staining jars (heat-resistant)
- Heating apparatus (water bath, steamer, pressure cooker, or microwave)[4][6]
- FFPE tissue sections on coated slides



Wash buffer (e.g., PBS or TBS)

### **Experimental Protocols**

Dilute the 10X **JH-RE-06** solution 1:10 with deionized or distilled water. For example, to prepare 500 mL of working solution, mix 50 mL of 10X **JH-RE-06** with 450 mL of deionized water. The 1X working solution can be stored at room temperature for up to 3 months or at 2-8°C for longer stability.[4]

- Immerse slides in two changes of xylene for 5 minutes each.[1][13]
- Hydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each.
   [1][13]
- Continue hydration with sequential 1-minute incubations in 95% and 80% ethanol.[1][13]
- Rinse the slides thoroughly in distilled water.[1][13]

The optimal heating time and temperature should be empirically determined by the user, as it can vary depending on the tissue type, fixation method, and the specific antibody used.[6][11] The following table provides recommended starting conditions for various heating methods.

Heating Method	Temperature	Incubation Time
Water Bath / Steamer	95-100°C	20-40 minutes
Microwave Oven	~98°C (near boiling)	15-20 minutes
Pressure Cooker	121°C	1-5 minutes
Overnight Incubation	60°C	8-12 hours (overnight)

Detailed Protocol using a Water Bath or Steamer:

- Pre-heat the water bath or steamer containing a staining dish filled with 1X JH-RE-06 working solution to 95-100°C.[2][6]
- Once the temperature is reached, immerse the rehydrated slides into the pre-heated solution. Ensure the slides are fully submerged.[6]

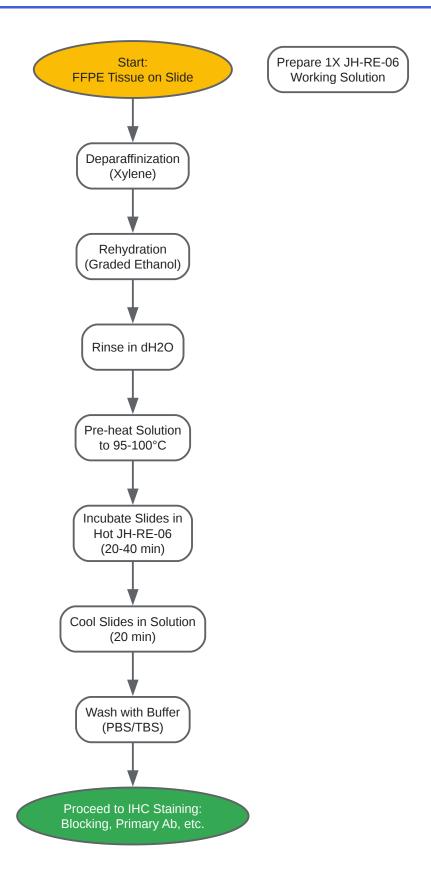
#### Methodological & Application





- Place a loose-fitting lid on the staining dish to prevent evaporation.[3][6]
- Incubate for 20-40 minutes. An initial time of 20 minutes is recommended as a starting point.
   [1][6]
- After incubation, remove the staining dish from the heat source and allow the slides to cool in the solution at room temperature for at least 20 minutes.[2][6] This gradual cooling step is critical to prevent tissue damage and detachment from the slide.[12]
- Rinse the slides with a gentle stream of wash buffer (e.g., PBS or TBS).[1][12]
- The slides are now ready for the blocking step and subsequent IHC staining.[14]





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